
VX-702
Descripción general
Descripción
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It acts as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), showing 14-fold higher selectivity for p38α compared to p38β .
Métodos De Preparación
The synthesis of VX-702 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including nitration, reduction, and amide formation .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
VX-702 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Rheumatoid Arthritis
VX-702 has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe rheumatoid arthritis. Notably:
- VeRA Study : A 12-week, double-blind, placebo-controlled trial involving 313 patients assessed the drug's safety and efficacy. The study reported a dose-dependent increase in American College of Rheumatology (ACR) response rates, with 40% of patients on 10 mg of this compound achieving an ACR20 response compared to 28% in the placebo group .
- Study 304 : This study further confirmed the findings from VeRA, showing similar ACR response rates among patients receiving this compound alongside methotrexate treatment .
Despite these promising results, the overall clinical efficacy was modest, with transient reductions in inflammatory biomarkers observed .
Acute Coronary Syndromes
This compound has also been investigated for its potential role in treating acute coronary syndromes. Preliminary studies indicated that the drug could inhibit vascular inflammation associated with coronary artery disease:
- Phase IIa Study : This trial demonstrated that this compound was well-tolerated and showed potential in reducing inflammatory processes linked to plaque instability and rupture, which are critical factors in myocardial infarction and unstable angina .
Case Study 1: Efficacy in Rheumatoid Arthritis
A patient cohort receiving this compound exhibited significant improvements in joint tenderness and swelling within two weeks of treatment initiation. The study highlighted reductions in serum levels of inflammatory markers such as C-reactive protein and soluble tumor necrosis factor receptor p55 .
Case Study 2: Safety Profile in Acute Coronary Syndromes
In a study focused on acute coronary syndrome patients, this compound was associated with a higher incidence of serious infections compared to placebo; however, it did not lead to increased adverse events overall. This suggests a need for careful monitoring during treatment .
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Rheumatoid Arthritis | VeRA Study | ACR20 response: 40% (10 mg) vs. 28% (placebo) |
Study 304 | Similar efficacy with methotrexate; modest overall improvement | |
Acute Coronary Syndromes | Phase IIa Study | Potential reduction of vascular inflammation; higher serious infection rates observed |
Mecanismo De Acción
VX-702 exerts its effects by selectively inhibiting p38α MAPK, a key enzyme in the MAPK signaling pathway. This inhibition leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta. By blocking these cytokines, this compound reduces inflammation and alleviates symptoms of inflammatory diseases .
Comparación Con Compuestos Similares
VX-702 is unique due to its high selectivity for p38α MAPK and its potent anti-inflammatory effects. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
Doramapimod (BIRB 796): A potent p38 MAPK inhibitor with broader activity against multiple MAPK isoforms.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor used in cancer research.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Actividad Biológica
VX-702 is an investigational small molecule that functions as a p38 mitogen-activated protein kinase (MAPK) inhibitor. It is primarily being explored for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis (RA). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacodynamics.
This compound inhibits the p38 MAPK pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation. This mechanism positions this compound as a promising candidate for treating conditions characterized by excessive inflammation, such as RA.
Study Design
This compound has been evaluated in several clinical trials, notably two pivotal Phase II studies: the VeRA study and Study 304. Both studies were designed to assess the efficacy and safety of this compound in patients with active, moderate-to-severe RA.
VeRA Study
- Participants : 313 patients
- Duration : 12 weeks
- Dosing : Patients received either placebo, 5 mg, or 10 mg of this compound once daily.
Study 304
- Participants : 117 patients
- Duration : 12 weeks
- Dosing : Patients received placebo, daily this compound, or twice-weekly this compound alongside methotrexate (MTX).
Results Summary
The results from these studies indicated that this compound treatment led to improvements in clinical outcomes measured by the American College of Rheumatology (ACR) criteria:
Study | Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
---|---|---|---|---|
VeRA | Placebo | 28 | Not reported | Not reported |
5 mg this compound | 36 | Not reported | Not reported | |
10 mg this compound | 40 | Not reported | Not reported | |
Study 304 | Placebo | 22 | Not reported | Not reported |
Daily 10 mg + MTX | 40 | Not reported | Not reported | |
Twice Weekly + MTX | 44 | Not reported | Not reported |
The ACR20 response rates showed a numerical improvement for this compound compared to placebo; however, statistical significance was not consistently achieved across studies .
Biomarker Analysis
Biomarkers of inflammation were assessed throughout the trials. Significant reductions in C-reactive protein (CRP), soluble tumor necrosis factor receptor p55 (sTNFRp55), and serum amyloid A levels were observed as early as week one. However, these biomarker levels returned to baseline by week four, indicating a transient effect on inflammation .
Safety Profile
The safety profile of this compound was generally favorable. The overall frequency of adverse events was similar between the this compound and placebo groups. However, serious infections were noted more frequently in the this compound groups during the VeRA study but not in Study 304 .
Effects on Acute Kidney Injury
Recent studies have explored the potential of this compound beyond RA. For instance, research indicated that this compound could ameliorate sepsis-associated acute kidney injury (S-AKI) by inhibiting pro-inflammatory cytokine release from macrophages. This suggests that this compound may have broader applications in managing inflammatory responses associated with acute conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can improve platelet storage properties when added to stored platelets. This finding points to its potential utility in transfusion medicine and further underscores its anti-inflammatory properties .
Propiedades
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.